2-(3-methylphenyl)ethane-1-sulfonamide
Description
2-(3-Methylphenyl)ethane-1-sulfonamide is a sulfonamide-based small molecule characterized by a phenyl ring substituted with a methyl group at the meta position, linked to an ethane sulfonamide backbone. These compounds are often utilized as intermediates in drug development due to their tunable electronic properties and ability to engage in hydrogen bonding via the sulfonamide group .
Properties
CAS No. |
1565427-88-4 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-methylphenyl)ethane-1-sulfonamide can be achieved through several methods. One common synthetic route involves the reaction of 3-methylphenylacetic acid with sulfonamide reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group into an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
*Calculated based on analogous structures.
Key Observations:
- Substituent Position and Polarity : The meta-methyl group in the target compound likely reduces polarity compared to ortho-bromo (higher molecular weight, steric hindrance) or para-trifluoromethyl (electron-withdrawing) analogs .
- Biological Activity : Bromophenyl and trifluoromethyl derivatives are frequently used in kinase inhibitor design (e.g., PAIR2 in targets IRE1α’s RNase), suggesting that the methylphenyl variant may similarly modulate enzyme activity .
- Solubility and Bioavailability: The pyrrolidinone analog () introduces a heterocyclic ring, enhancing aqueous solubility compared to the ethane sulfonamide backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
